molecular formula C220H322N54O73 B1175009 piscicolin 61 CAS No. 155808-74-5

piscicolin 61

Cat. No.: B1175009
CAS No.: 155808-74-5
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Description

Piscicolin 61 is a plasmid-encoded bacteriocin produced by Carnobacterium piscicola LV61 . This heat-resistant peptide is active over a wide pH range but is inactivated by proteolytic enzymes . Its structural gene, psc61 , encodes a 71-amino acid prepeptide that is cleaved to produce the active 53-amino acid bacteriocin with a molecular mass of 5052.6 Da . This compound exhibits antimicrobial activity against closely related bacterial genera, including Carnobacterium , Lactobacillus , and Enterococcus . It is notably effective against foodborne pathogens such as Listeria , making it a compound of interest for food safety research. While its leader sequence shares similarities with pediocin-like bacteriocins, the mature peptide has a unique sequence . Studies suggest its mechanism of action may involve the formation of amphiphilic helices that target and disrupt the cytoplasmic membranes of sensitive cells . Maximum bacteriocin production occurs in stationary phase cultures under specific conditions, including neutral to slightly alkaline pH . This compound is intended for research applications only, including the study of novel antimicrobial agents, food biopreservation, and the structure-function relationships of Class II bacteriocins.

Properties

CAS No.

155808-74-5

Molecular Formula

C220H322N54O73

Synonyms

piscicolin 61

Origin of Product

United States

Classification and Structural Genomics of Piscicolin 61

Placement within Bacteriocin (B1578144) Classification Systems

Bacteriocins are ribosomally synthesized peptides produced by bacteria that inhibit the growth of other bacteria. researchgate.net They are broadly classified into different classes based on their structure and genetic properties. researchgate.netpjmonline.orgnih.gov

Subclassification Considerations (e.g., Class IIc, Class IIa-like)

Within Class II, bacteriocins are further divided into subclasses. Piscicolin 61 has been specifically assigned to Class IIc. nih.govmdpi.comresearchgate.net Class IIc bacteriocins are characterized as being non-pediocin-like, one-peptide bacteriocins. nih.gov While this compound does not share significant sequence similarity with other known bacteriocins, its leader sequence has been noted to resemble those of pediocin-like bacteriocins (Class IIa). nih.govresearchgate.net Class IIa bacteriocins are known for their antilisterial activity and often contain a conserved YGNGV motif, although variations exist. nih.govnih.govasm.orgmdpi.com The mature peptide of this compound consists of 53 amino acid residues. nih.govresearchgate.net

Table 1: Bacteriocin Classification Overview

ClassFeaturesSubcategoriesExamples
Class IPeptides with <50 amino acids, extensively post-translationally modifiedType A (linear), Type B (globular)Nisin, Subtilin, Mersacidin
Class IISmall (<10 kDa), heat-stable, non-modified or minor modificationsIIa (antilisterial, pediocin-like), IIb (two-peptide), IIc (circular), IId (miscellaneous)This compound (IIc), Pediocin PA-1 (IIa), Sakacin P (IIa), Carnobacteriocin A (IIc) researchgate.netnih.govnih.govmdpi.com
Class IIILarge (>10 kDa), heat-labile proteins--

Genetic Determinants of this compound Production

The production and immunity to this compound are genetically determined. nih.gov

Plasmid-Located Structural Gene (psc61)

The structural gene encoding this compound, designated psc61, is located on a plasmid in Carnobacterium piscicola LV61. nih.govnih.govresearchgate.net This gene encodes a primary translation product of 71 amino acid residues. nih.govresearchgate.net This precursor peptide is cleaved between amino acid residues 18 and 19 to yield the active, mature bacteriocin. nih.govresearchgate.net The calculated molecular weight of the mature peptide from the deduced protein sequence is 5052.6 Da, which aligns with mass spectrometry data. nih.govresearchgate.net

Table 2: this compound Structural Gene (psc61)

Gene NameLocationEncoded ProductPrecursor Length (amino acids)Mature Peptide Length (amino acids)Cleavage SiteCalculated Molecular Weight (Da)
psc61PlasmidThis compound (precursor)7153Between 18-195052.6

Associated Immunity Gene (orfX)

An immunity gene, referred to as orfX, is associated with the psc61 structural gene. oup.com In many bacteriocin gene clusters, the immunity gene is located immediately downstream of the structural gene(s). asm.org This gene is believed to encode the immunity protein that protects the producer strain from the effects of its own bacteriocin. oup.comasm.org

Organization of the Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for this compound production includes the structural gene (psc61) and the immunity gene (orfX). oup.comdigicomst.ie These genes are often organized together, potentially with regulatory elements. oup.com Studies involving heterologous expression of this compound in Lactobacillus sake have utilized PCR fragments containing the structural and immunity genes (psc61 and orfX), including native promoters and upstream regulatory regions. oup.com The organization of bacteriocin gene clusters generally includes genes for the bacteriocin precursor, immunity protein, and transport machinery (such as ABC transporters and accessory proteins), although the specific composition can vary. mdpi.com In some cases, the gene cluster may be organized in divergent operons. digicomst.ie

Primary Structural Characterization

The primary structure of this compound has been thoroughly investigated to understand its biological activity and classification.

N-Terminal Amino Acid Sequence Determination

The N-terminal amino acid sequence of purified this compound was determined using Edman degradation. nih.gov This method involves sequential removal and identification of amino acid residues from the N-terminus of a peptide or protein. The N-terminal sequencing confirmed the initial amino acid residues of the mature bacteriocin. oup.com

Precursor Peptide Structure and Cleavage Site

This compound is synthesized as a precursor peptide, which is an inactive form that includes an N-terminal leader peptide. mdpi.com The structural gene encoding this compound (psc61) was cloned and sequenced. nih.gov This gene was found to encode a primary translation product consisting of 71 amino acid residues. nih.gov Maturation of the precursor peptide to the active bacteriocin involves a proteolytic cleavage event. This cleavage occurs between amino acid residues 18 and 19 of the precursor peptide, resulting in the release of the mature, active this compound. nih.gov This type of processing, involving cleavage of an N-terminal leader peptide, is common among many bacteriocins, particularly those belonging to Class II. mdpi.com

Deduced Protein Sequence and Calculated Molecular Mass

Based on the nucleotide sequence of the psc61 gene, the complete amino acid sequence of the this compound precursor peptide was deduced. The mature bacteriocin sequence is derived from this precursor after the removal of the 18-amino acid leader peptide. The calculated molecular mass of the mature this compound, based on its deduced protein sequence, is 5052.6. nih.gov This calculated molecular mass was in agreement with the molecular mass determined experimentally using mass spectrometry. nih.gov

Sequence Homology Analysis with Other Known Bacteriocins

FeatureDetail
Producer OrganismCarnobacterium piscicola LV61
Precursor Peptide Length71 amino acid residues
Cleavage SiteBetween residues 18 and 19
Mature Peptide Length53 amino acid residues
Calculated Molecular Mass5052.6 Da
N-terminal Sequencing MethodEdman degradation
Overall Sequence HomologyLimited similarity to other known bacteriocins
Leader Sequence SimilarityResemblance to pediocin-like bacteriocins

Ribosomal Synthesis of Pre-piscicolin 61

This compound is initially synthesized within the bacterial ribosome as an inactive precursor molecule, known as pre-piscicolin 61. mdpi.comoup.comnih.govresearchgate.net This pre-peptide consists of the mature bacteriocin sequence and an N-terminal leader sequence. mdpi.comoup.comnih.govfrontiersin.org The structural gene encoding this compound (psc61) from Carnobacterium piscicola LV61 has been cloned and sequenced. researchgate.net It encodes a primary translation product of 71 amino acid residues. researchgate.net

Role of the Leader Sequence in Processing and Secretion

The N-terminal leader sequence of pre-piscicolin 61 plays a crucial role in the processing and secretion of the bacteriocin. mdpi.comoup.comkoreascience.krpsu.educaltech.edu For many Class II bacteriocins, including those similar to pediocin, the leader sequence is of the double-glycine type, featuring two conserved glycine (B1666218) residues upstream of the cleavage site. mdpi.comnih.govfrontiersin.orgpsu.eduencyclopedia.pub This leader sequence acts as a signal for a dedicated transport system responsible for the translocation of the bacteriocin across the cell membrane. mdpi.comnih.govencyclopedia.pub While this compound's leader sequence has been noted to resemble those of pediocin-like bacteriocins, its specific characteristics guide its processing and secretion. researchgate.net The leader sequence is believed to be essential in protecting the precursor peptide from degradation and guiding it through the secretion machinery. researchgate.net

Cleavage Mechanism for Active Bacteriocin Formation

The conversion of inactive pre-piscicolin 61 to its active form involves the proteolytic cleavage of the N-terminal leader sequence. mdpi.comoup.comkoreascience.krpsu.educaltech.edu This cleavage typically occurs at a specific processing site, often a double-glycine motif, concomitantly with the export of the bacteriocin from the cell. mdpi.comnih.govfrontiersin.orgpsu.eduencyclopedia.pub For this compound, the cleavage occurs between amino acid residues 18 and 19 of the primary translation product, yielding the active bacteriocin. researchgate.net This processing is mediated by components of the dedicated transport system. mdpi.comencyclopedia.pub

Transport Mechanisms for Extracellular Secretion (e.g., ABC transporters, Sec pathway considerations)

The extracellular secretion of this compound, like many other Class II bacteriocins, is primarily facilitated by a dedicated transport system. oup.comkoreascience.krresearchgate.netnih.gov This system typically involves an ATP-binding cassette (ABC) transporter and an accessory protein. mdpi.comnih.govfrontiersin.orgencyclopedia.pubasm.org ABC transporters are a large family of membrane proteins that utilize the energy from ATP hydrolysis to translocate substrates across membranes. caltech.edunih.govwikipedia.orgmdpi.com In the case of bacteriocins, the ABC transporter recognizes the leader sequence of the pre-peptide. mdpi.comencyclopedia.pubmdpi.com The N-terminal region of the ABC transporter protein can cleave the leader peptide at the double-glycine motif. mdpi.com The binding of the prebacteriocin to the proteolytic domain triggers ATP hydrolysis, leading to conformational changes in the transporter and the subsequent cleavage of the leader and translocation of the mature bacteriocin across the membrane. mdpi.com Accessory proteins are thought to assist in membrane translocation and/or leader peptide processing. mdpi.com

While the dedicated ABC transporter pathway is common for Class II bacteriocins with double-glycine leaders, some bacteriocins are secreted via the general Sec-dependent pathway and their leaders are cleaved by extracellular signal peptidases. mdpi.compsu.edu However, this compound is typically associated with the dedicated ABC transporter system due to its leader sequence characteristics. researchgate.netresearchgate.netresearchgate.net Heterologous expression studies have shown that this compound can be transported by dedicated transport systems, although the interchangeability of transport machinery components can be influenced by the hydrophobicity of the peptide. researchgate.netresearchgate.net

Factors Influencing Biosynthesis and Production in Research Cultures

The production of bacteriocins, including this compound, in research cultures is influenced by various factors, such as the composition of the growth medium and pH. nih.govmdpi.comkoreascience.kr Optimizing these culture conditions is crucial for obtaining high bacteriocin yields. mdpi.comkoreascience.kr

Effect of Growth Medium Components

The composition of the growth medium significantly impacts this compound production. The presence of peptone in the culture broth has been reported to favor the growth of C. piscicola LV61 and promote bacteriocin production. nih.govscielo.brscielo.br Conversely, meat and yeast extract were not found to be essential for the amounts of bacteriocin produced. nih.govscielo.br Studies evaluating different culture media, such as D-MRS broth, modified D-MRS broth, and APT broth, have shown variations in bacteriocin production levels and timing during batch fermentation. scielo.brscielo.br For instance, higher bacteriocin activity was observed in D-MRS and modified D-MRS broth compared to APT broth. scielo.brscielo.br

Impact of pH on Production

The pH of the growth medium is a particularly important factor influencing this compound production. nih.govkoreascience.kr Maximum production of this compound by Carnobacterium piscicola LV61 was obtained at pH 6.5 in one study. koreascience.kr Another study reported that maximum bacteriocin activity was detected when the culture was grown in a medium with an initial pH between 8.0 and 9.0, and the same high amounts could be obtained at a constant pH of 6.5. nih.gov Notably, no bacteriocin was produced at pH 5.0. nih.gov While the optimal pH for growth and lactic acid production of the producing strain might differ, maintaining the culture at a suitable pH range is critical for efficient bacteriocin biosynthesis. koreascience.kr

Summary of pH Impact on this compound Production

pH Range (Initial or Constant)This compound Production LevelCitation
6.5 (Maximum production)High koreascience.kr
8.0 - 9.0 (Initial pH for maximum activity)High nih.gov
6.5 (Constant pH for high amounts)High nih.gov
5.0None nih.gov

Summary of Growth Medium Component Impact on this compound Production

Medium ComponentEffect on ProductionCitation
PeptonePromotes production nih.govscielo.brscielo.br
Meat ExtractNo essential influence nih.govscielo.br
Yeast ExtractNo essential influence nih.govscielo.br
D-MRS brothHigher activity compared to APT broth scielo.brscielo.br
Modified D-MRS brothHigher activity compared to APT broth scielo.brscielo.br
APT brothLower activity compared to MRS broths scielo.brscielo.br

The Chemical Compound this compound: Biosynthesis, Maturation, and Environmental Influences

This compound is a bacteriocin produced by Carnobacterium piscicola strain LV61. As a bacteriocin, it is a ribosomally synthesized antimicrobial peptide that inhibits the growth of closely related bacteria. Research into this compound has explored its production, activity spectrum, and the environmental factors influencing its efficacy and biosynthesis.

Biosynthesis and Maturation Pathways

The biosynthesis of piscicolin 61, characteristic of Class II bacteriocins, involves ribosomal synthesis of a precursor peptide. This precursor includes an N-terminal leader sequence that is cleaved during the maturation and secretion process. The structural gene encoding this compound (psc61) has been cloned and sequenced, revealing a primary translation product of 71 amino acid residues. nih.gov The active bacteriocin (B1578144) is yielded after cleavage occurs between amino acid residues 18 and 19, resulting in a mature peptide with a calculated molecular weight of 5052.6 Da. nih.gov While the leader sequence of this compound shares resemblance with those of pediocin-like bacteriocins, the mature peptide itself does not exhibit significant sequence similarities to other known bacteriocins. nih.gov The genes responsible for bacteriocin production and immunity in Carnobacterium piscicola LV61 are likely encoded on a 22 kb plasmid. agribiotix.com The biosynthesis and export of Class IIa bacteriocins typically require at least four genes: the structural bacteriocin gene, an immunity gene, a gene encoding an ABC transporter for secretion, and a gene for an accessory protein. nih.gov This process is often regulated by a quorum sensing system involving an inducer peptide, a transmembrane histidine protein kinase, and a cytoplasmic response regulator. nih.gov

Molecular Mechanisms of Biological Activity

Interactions with Target Cell Membranes

Bacteriocins, including piscicolin 61, primarily exert their antimicrobial effects by targeting and disrupting the cytoplasmic membrane of sensitive bacteria. mdpi.compsu.edunih.govmdpi.comnih.gov This interaction can lead to increased membrane permeability, leakage of intracellular contents, and ultimately cell death. psu.edumdpi.comnih.govpnas.orgmdpi.comnih.govscielo.brresearchgate.net

Proposed Formation of Amphiphilic Helices

This compound is suggested to be able to form amphiphilic helices, a structural characteristic common among many membrane-active bacteriocins. nih.govresearchgate.net Amphiphilic helices possess both hydrophobic and hydrophilic faces, allowing them to interact favorably with the lipid bilayer of the cell membrane. researchgate.netasm.org This structural feature is considered important for their membrane-disrupting activity. scispace.com Studies on other bacteriocins, such as leucocin A and lactococcin G, have shown that they adopt alpha-helical structures in membrane-mimicking environments. asm.orgscispace.com The insertion of such amphipathic helices into the membrane can lead to changes in membrane curvature and fluidity. embopress.org

Membrane Permeabilization and Ion Efflux Studies (general bacteriocin (B1578144) mechanisms, context for this compound)

A key mechanism by which many bacteriocins, including class IIa bacteriocins like piscicolin 126 (which shares similarities with this compound), kill target cells is by permeabilizing the cytoplasmic membrane. nih.govscielo.brnih.govasm.org This permeabilization results in the leakage of essential intracellular molecules and ions, such as potassium ions (K⁺), amino acids, and ATP. pnas.orgnih.govscielo.brresearchgate.netasm.orgkoreascience.kr

Studies on piscicolin 126 have demonstrated its ability to cause rapid efflux of accumulated K⁺ from Listeria monocytogenes cells. nih.govasm.org The rate of K⁺ efflux was found to be dependent on the concentration of piscicolin 126. nih.gov This efflux of ions and other small molecules disrupts the proton motive force (PMF), which is vital for cellular processes such as ATP synthesis, active transport, and motility. psu.eduscielo.brresearchgate.netkoreascience.kr The dissipation of the membrane potential and pH gradient across the membrane ultimately leads to the inhibition of macromolecule synthesis and energy production, resulting in cell death. scielo.brresearchgate.netkoreascience.kr

Data on K⁺ efflux induced by piscicolin 126 provides insight into the membrane permeabilization process.

Piscicolin 126 Concentration (nM)Initial Rate of K⁺ Efflux (arbitrary units)
LowLower
HighHigher

Based on findings regarding piscicolin 126, a related bacteriocin. nih.gov

While the exact pore formation model for this compound is not explicitly detailed in the search results, general bacteriocin pore formation models include the barrel-stave, carpet, toroidal-pore, and wedge-like models. mdpi.comnih.gov Class II bacteriocins may enhance membrane permeability through barrel stave or carpet mechanisms. nih.gov

Cellular Targets and Pathways Disruption (general bacteriocin mechanisms, context for this compound)

Beyond membrane disruption, bacteriocins can also interfere with essential cellular processes and target specific pathways. While the primary mode of action for many bacteriocins, including those related to this compound, involves membrane permeabilization, other mechanisms have been observed for different bacteriocin classes. mdpi.commdpi.comnih.gov

Gram-negative bacteriocins, for instance, can target DNA replication, transcription, and protein synthesis. mdpi.com Some bacteriocins inhibit cell wall synthesis by binding to key intermediates like Lipid II. mdpi.comnih.gov Others have been shown to block septum formation. mdpi.comresearchgate.net

For class IIa bacteriocins, which include pediocin-like bacteriocins, there is evidence suggesting the involvement of specific receptors on the target cell membrane. pnas.orgnih.govnih.govasm.org Components of the mannose phosphotransferase system (Man-PTS) have been identified as receptors for some class II bacteriocins, such as lactococcin A and Angicin. pnas.orgnih.govfrontiersin.org Interaction with the Man-PTS can lead to uncontrolled efflux of intracellular molecules. nih.gov Studies on Listeria monocytogenes and Enterococcus faecalis have also implicated the σ⁵⁴ subunit of RNA polymerase (encoded by the rpoN gene) and the mpt operon (involved in Man-PTS) in sensitivity to class IIa bacteriocins. asm.org

While specific intracellular targets or pathways disrupted by this compound beyond membrane activity are not detailed in the provided search results, its classification as a bacteriocin suggests its primary impact is likely linked to membrane integrity and the resulting disruption of cellular homeostasis.

Specificity of Action at the Molecular Level

The specificity of bacteriocin action, particularly for class IIa bacteriocins like those related to this compound, is often attributed to the requirement for specific interactions with components on the target cell membrane. mdpi.comnih.govscispace.comasm.org This can involve binding to specific receptors or recognition of particular membrane lipid compositions. scielo.brasm.orgnih.gov

For class IIa bacteriocins, the limited spectrum of activity, often targeting closely related species and specifically Listeria, is linked to the necessity of a specific receptor interaction on the target cell. nih.govasm.org The N-terminal region of class IIa bacteriocins is believed to play an important role in recognizing cell membrane components. scielo.br While this compound does not share significant sequence similarity with other known bacteriocins, its leader sequence resembles that of pediocin-like bacteriocins, which are class IIa. nih.govresearchgate.net

The YGNGV consensus motif found in the N-terminal of many class IIa bacteriocins has been implicated in a recognition step, although its direct involvement in initial binding may vary. nih.gov Mutations within this motif in other bacteriocins have been shown to affect activity. nih.gov Piscicocin CS526, another bacteriocin from Carnobacterium piscicola, has a slightly different N-terminal sequence (YGNGL) compared to the common YGNGV motif, yet it still exhibits activity against Listeria and other Gram-positive bacteria, suggesting variations in the recognition mechanism may exist within this class. nih.gov

The specific molecular determinants on the target cell surface that interact with this compound and mediate its specific action are not fully elucidated in the provided text, but the general mechanism for class IIa bacteriocins involves a degree of receptor-mediated specificity at the membrane level. nih.govasm.org

Recombinant Expression and Purification Methodologies for Research

Heterologous Expression Systems

Heterologous expression involves producing a protein in a host organism different from its natural source. This approach allows for controlled production and easier genetic manipulation of the bacteriocin (B1578144) genes.

Lactobacillus sake has been successfully utilized as a host system for the heterologous expression of class II bacteriocins, including piscicolin 61. A standardized system based on exchanging the structural and immunity genes of sakacin A with those of other bacteriocins has been developed nih.govnottingham.ac.uk. This system involves introducing two plasmids into a bacteriocin-negative Lactobacillus sake strain. The first plasmid, pSAK20, contains genes necessary for the transcriptional activation of the Sakacin A promoter, as well as genes encoding proteins required for the export and processing of bacteriocin precursors nottingham.ac.uk. The second plasmid, a derivative of pLPV111, carries the structural and immunity genes for the bacteriocin of interest, potentially fused to the sakacin A promoter nottingham.ac.uk. This system has demonstrated efficient heterologous expression of this compound in L. sake nih.govnottingham.ac.uknih.gov.

Cloning strategies for the recombinant expression of this compound in Lactobacillus sake typically involve the manipulation of the bacteriocin's structural and immunity genes. The plasmid-located structural gene encoding this compound (psc61) has been cloned and sequenced. It encodes a primary translation product of 71 amino acid residues, which undergoes cleavage between residues 18 and 19 to yield the active bacteriocin. Bacteriocin production and immunity are likely encoded by a plasmid.

Cloning vectors, such as derivatives of pLPV111, are constructed by inserting PCR fragments containing the structural gene (psc61) and a putative immunity gene (orfX) nih.govnottingham.ac.uk. These fragments can include the native promoters and upstream regulatory regions nih.govnottingham.ac.uk. Alternatively, the structural and immunity genes can be fused to the sakacin A promoter on the plasmid nottingham.ac.uk. This approach allows for the expression of this compound under the control of a well-characterized promoter system in the heterologous host.

Optimization of this compound expression levels in heterologous hosts like Lactobacillus sake involves considering factors such as promoter strength and growth conditions. Studies have shown that efficient production of this compound can be achieved in L. sake using the described two-plasmid system nih.gov. Interestingly, unlike some other bacteriocins, appreciable amounts of this compound were produced regardless of whether the native promoter or the sakacin A promoter was used in this system nih.gov.

Beyond promoter selection, growth conditions of the host culture play a significant role. Maximum bacteriocin activity has been detected after the culture enters the stationary phase. Optimal production has been observed when the culture is grown in a medium with an initial pH between 8.0 and 9.0, or when the pH is maintained at a constant 6.5. The presence of peptone in the growth medium has also been shown to promote bacteriocin production.

**Table 1: Factors Influencing this compound Production in *Lactobacillus sake***

FactorEffect on ProductionNotesSource
Promoter UsageAppreciable amountsLess dependent on promoter compared to other bacteriocins nih.gov
Growth PhaseMaximum in stationary phaseActivity detected after entering stationary phase
Initial pHOptimal between 8.0-9.0High amounts obtained
Constant pHOptimal at 6.5High amounts obtained
PeptonePromotes productionIncluded in growth medium

Advanced Purification Techniques for Academic Study

Purification of recombinantly expressed this compound is essential to obtain a highly pure product for detailed academic investigations. Several chromatographic techniques are commonly employed.

Ammonium (B1175870) sulfate (B86663) precipitation is a widely used initial step in protein purification, including for bacteriocins like this compound. This technique exploits the reduced solubility of proteins at high salt concentrations, causing them to precipitate out of solution. For the purification of bacteriocins, ammonium sulfate is typically added to the culture supernatant to a specific saturation level, such as 40% or 50% (40 g per 100 ml). The precipitated proteins, including the bacteriocin, are then collected by centrifugation. This step can result in a significant increase in the specific activity of the bacteriocin, with reported recoveries around 80% and an approximately 26-fold increase in specific activity for a similar bacteriocin. The precipitated proteins are subsequently redissolved in a suitable buffer for further purification steps.

Hydrophobic interaction chromatography (HIC) is a valuable technique for purifying proteins based on their surface hydrophobicity. It is frequently used in the purification schemes for this compound and other bacteriocins, often following ammonium sulfate precipitation.

HIC stationary phases contain hydrophobic ligands that interact reversibly with hydrophobic patches on the protein surface. Proteins bind to the column under high salt concentrations, which enhance hydrophobic interactions. Elution is typically achieved by decreasing the salt concentration of the mobile phase, reducing the hydrophobic interaction and allowing the proteins to elute in order of increasing hydrophobicity. This method is considered "gentle" as it generally does not disrupt the native structure of the protein. HIC, in conjunction with other techniques like reversed-phase chromatography, has been successfully used to purify this compound to homogeneity.

Table 2: Common Purification Techniques for this compound

TechniquePrincipleApplication in this compound PurificationSource
Ammonium Sulfate PrecipitationProtein solubility reduction at high saltInitial precipitation step
Hydrophobic Interaction ChromatographySeparation based on surface hydrophobicityUsed sequentially after precipitation
Reversed-Phase ChromatographySeparation based on overall hydrophobicityOften used as a final polishing step

Reversed-Phase Chromatography

Reversed-phase chromatography (RPC), particularly in its high-performance liquid chromatography (HPLC) format, is a powerful technique frequently employed as a final purification step for bacteriocins, including this compound nih.govnih.gov. This method separates peptides based on their hydrophobicity. The hydrophobic nature of many bacteriocins, such as this compound and other class IIa bacteriocins, makes RPC a suitable choice for achieving high purity nih.gov.

In RPC, the stationary phase is typically a non-polar material, such as silica (B1680970) with bonded hydrocarbon chains (e.g., C18), while the mobile phase is a mixture of polar solvents, usually water and an organic modifier like acetonitrile (B52724) or 2-propanol, often containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). Peptides bind to the stationary phase based on their hydrophobic interactions. Elution is achieved by increasing the concentration of the organic solvent, which reduces the polarity of the mobile phase and weakens the interactions between the peptide and the stationary phase. More hydrophobic peptides are retained longer and elute at higher organic solvent concentrations.

Gel Filtration Chromatography

Gel filtration chromatography, also known as size exclusion chromatography (SEC), is a chromatographic technique that separates molecules based on their size. The stationary phase consists of porous beads with a defined range of pore sizes. When a sample is applied to the column, smaller molecules can enter the pores within the beads, thus taking a longer path through the column. Larger molecules are excluded from the pores and travel through the interstitial space between the beads, resulting in their elution earlier than smaller molecules.

Gel filtration chromatography is a non-destructive method that can be used to purify proteins under gentle conditions, preserving their native structure and biological activity. It is often employed in protein purification schemes, particularly for separating proteins from larger aggregates or smaller contaminants, and can be used to estimate the molecular weight of a protein by comparing its elution volume to that of known standards. While not always the sole purification step, it can be used in conjunction with other methods to enhance purity.

For bacteriocins, including variants of piscicolin, gel filtration chromatography has been utilized. For instance, Sephadex G50 gel filtration was used as an initial purification step for piscicocin CS526. Gel filtration is recommended as a method to achieve significant further purification for bacteriocins nih.gov. The separation in gel filtration is primarily based on size, and it is less dependent on factors like temperature, pH, ionic strength, and buffer composition compared to some other chromatographic techniques.

Analytical Characterization of Purified this compound for Research Purity and Identity

Following purification, analytical techniques are crucial to confirm the purity and identity of this compound for research applications. Several methods are commonly employed for this purpose.

One key method for determining the identity of a purified peptide is N-terminal amino acid sequencing, typically performed by Edman degradation nih.gov. This technique sequentially removes and identifies amino acid residues from the N-terminus of the peptide, providing direct information about its primary structure. The N-terminal amino acid sequence of this compound has been determined by Edman degradation nih.gov.

Mass spectrometry is another indispensable tool for characterizing purified bacteriocins. It provides precise information about the molecular mass of the peptide, which can be compared to the theoretical mass calculated from the gene sequence nih.gov. For this compound, mass spectrometry analysis yielded a molecular mass of 5052.6 Da, which was in agreement with the calculated molecular weight derived from its deduced protein sequence nih.gov. Mass spectrometry can also help confirm the presence of the intact peptide and identify potential modifications or truncated forms.

Assessment of purity is critical for research. While chromatographic profiles from the final purification step (such as a sharp peak in reversed-phase HPLC) provide an indication of purity, other methods can offer further confirmation. For related class IIa bacteriocins, purity has been assessed by analyzing the yield of expected amino acids during each step of Edman degradation, comparing them to yields of contaminating amino acids. This method estimated purities typically above 95% for highly purified samples. UV absorption at 280 nm can be used to estimate protein concentration, and amino acid composition analysis can also contribute to purity assessment and confirmation of identity. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) can be used to visualize the purified peptide and, when combined with an overlay assay, confirm that the observed band corresponds to the antimicrobial activity.

These analytical techniques collectively provide robust evidence for the purity and identity of purified this compound, ensuring the reliability of subsequent research experiments.

Comparative Analysis and Structure Activity Relationship Studies

Comparative Sequence Analysis with Other Bacteriocins (e.g., pediocin-like bacteriocins, carnobacteriocins)

Piscicolin 61 does not show sequence similarities to many other known bacteriocins. nih.govresearchgate.netresearchgate.net However, its leader sequence resembles those of the pediocin-like bacteriocins. nih.govresearchgate.netresearchgate.net While this compound is classified as a class IIc bacteriocin (B1578144) by some sources, other sources categorize it within Class II researchgate.netscispace.com or discuss it alongside Class IIa bacteriocins due to its production by Carnobacterium piscicola. researchgate.netscispace.comoup.comdigicomst.ie Class II bacteriocins are generally small (<10 kDa), heat-stable peptides with a high content of small amino acids like glycine (B1666218). scispace.compsu.edu They are typically cationic and often amphiphilic, which facilitates their interaction with bacterial membranes. scispace.compsu.edu Class IIa bacteriocins, often called pediocin-like bacteriocins, are a dominant group produced by lactic acid bacteria and are structurally related, killing target cells by membrane permeabilization. nih.govasm.org They contain a highly conserved N-terminal region with the YGNGV motif and two cysteines forming a disulfide bridge, and a less conserved C-terminal region. asm.orgoup.commdpi.com Examples of Class IIa bacteriocins include pediocin PA-1, sakacin P, and various carnobacteriocins like carnobacteriocin BM1 and B2. scispace.comasm.orgnih.gov Piscicolin 126, another bacteriocin from Carnobacterium piscicola, is a class IIa bacteriocin with regions of homology to sakacin P and pediocin PA-1. asm.orgnih.gov

Functional Similarities and Differences with Related Class II Bacteriocins

This compound is effective against Listeria monocytogenes, a characteristic shared with many Class IIa bacteriocins. nih.govasm.orgasm.org Class IIa bacteriocins are known for their strong antilisterial activity. oup.comoup.com The mechanism of action for many Class IIa bacteriocins involves membrane permeabilization, leading to the efflux of ions and ATP depletion. psu.eduasm.orgnih.gov While the specific mechanism for this compound is suggested to involve the formation of amphiphilic helices acting on the cell membrane, aligning with the general mode of action for many Class II bacteriocins, its lack of significant sequence similarity to other known bacteriocins suggests potential differences in the precise molecular interactions. nih.govresearchgate.net The inhibitory spectrum can vary among different bacteriocins, even those within the same class or produced by the same species. For instance, piscicocin V1a and V1b, also from Carnobacterium piscicola, show different levels of antagonistic activity despite having similar spectra. researchgate.netresearchgate.net

Ecological and Intermicrobial Interactions

Role in Microbial Competition within its Natural Environment

Bacteriocins like piscicolin 61 play a significant role in microbial competition within the natural environment of their producer organisms, such as Carnobacterium piscicola. researchgate.net These antimicrobial compounds can help the producer strain establish and maintain its presence in a specific niche by inhibiting competing microorganisms. thepharmajournal.commdpi.com For lactic acid bacteria (LAB), which are often found in environments like food products (meat, seafood, dairy) and the gut microbiome, bacteriocin (B1578144) production can be crucial for survival and dominance. psu.eduresearchgate.netasm.orgnih.gov In environments where nutrients may be limited, the ability to inhibit competitors through bacteriocin production can enhance the producer's fitness, potentially by reducing competition for resources or even by facilitating access to nutrients released from lysed target cells. researchgate.net Studies suggest that for LAB in environments characterized by batch cultures, like many natural habitats, fitness is strongly linked to survival rates, and bacteriocins may enhance survival during stationary growth phases by securing nutrient supplies from lysed target cells. researchgate.net

Inhibition Spectrum against Other Lactic Acid Bacteria and Gram-Positive Genera (e.g., Carnobacterium, Lactobacillus, Enterococcus, Listeria)

This compound has a demonstrated inhibitory spectrum primarily against Gram-positive bacteria. nih.gov It has been shown to be effective against strains belonging to the genera Carnobacterium, Enterococcus, and Listeria. nih.gov While effective against these genera, other lactic acid bacteria tested have shown less sensitivity or were resistant to this compound. nih.gov

Research indicates that the inhibition spectrum of bacteriocins can vary depending on the specific producer strain and the target organism. For instance, Carnobacterium maltaromaticum strains have shown broad inhibition spectra against various Gram-positive indicator bacteria, including Listeria monocytogenes, Lactobacillus sakei, Leuconostoc gelidum, Enterococcus spp., C. maltaromaticum, and C. divergens. asm.org This highlights the potential for cross-inhibition among Carnobacterium species and against other relevant LAB and pathogens.

The effectiveness of bacteriocins like this compound against Listeria monocytogenes is particularly significant due to the importance of L. monocytogenes as a foodborne pathogen. psu.eduasm.orgasm.orgscielo.brmdpi.com Several studies have focused on the inhibitory activity of carnobacteriocins, including those related to this compound, against L. monocytogenes. asm.orgasm.orgmdpi.com

Research on Resistance Mechanisms in Target Organisms (e.g., σ⁵⁴-dependent phosphotransferase system permease in Listeria monocytogenes)

Resistance to class IIa bacteriocins, including those structurally related to this compound, has been observed in target organisms like Listeria monocytogenes. mdpi.com One significant mechanism of resistance in L. monocytogenes involves alterations to the mannose phosphotransferase system (Man-PTS). mdpi.com

Studies have linked resistance to class IIa bacteriocins, such as mesentericin Y105 (a related bacteriocin), to the regulatory gene rpoN, which encodes the alternative sigma factor σ⁵⁴. mdpi.comnih.govpsu.edu It has been proposed that σ⁵⁴ may regulate the expression of the Man-PTS receptor. mdpi.comnih.gov Mutants of L. monocytogenes lacking rpoN have shown resistance to mesentericin Y105 and related class IIa bacteriocins. mdpi.comnih.gov

The Man-PTS system is a key element involved in sugar uptake in bacteria. mdpi.com Resistance to class IIa bacteriocins in L. monocytogenes can arise through reduced expression or even loss of the Man-PTS system. mdpi.com Research has identified that the mannose family activator ManR and the PTS permease are essential for the sensitivity of L. monocytogenes to mesentericin Y105. mdpi.comnih.gov Interruption of the genes encoding components of the Man-PTS permease, such as mptA or mptD, has led to resistance in L. monocytogenes. mdpi.comnih.gov This suggests that these PTS permeases of the mannose family are involved in the sensitivity of different target strains to class IIa bacteriocins. nih.gov

Expression of the mpt operon in L. monocytogenes is controlled by σ⁵⁴ and ManR and is induced by both glucose and mannose, indicating that these sugars are transported by the Man-PTS permease. nih.gov The induction of sensitivity to mesentericin Y105 by these sugars further supports the primary role of the Man-PTS permease as a receptor for these bacteriocins. nih.gov Furthermore, a specific domain in MptD, a membrane subunit of the Man-PTS permease, appears to be connected with sensitivity and may be directly involved in the recognition of the target cell by bacteriocins like mesentericin Y105. nih.gov

Resistance to class IIa bacteriocins can also involve changes in membrane lipid composition. psu.edu High-level resistance has been attributed to the inactivation of the mptACD operon and changes in protein synthesis. psu.edu Cross-resistance among different bacteriocins within the same class has also been observed. psu.edu

Quorum Sensing and Regulatory Systems in Bacteriocin Production

The production of many class IIa bacteriocins, including those from Carnobacterium species, is regulated by quorum sensing (QS) systems. asm.orgnih.govmdpi.comresearchgate.netencyclopedia.pub Quorum sensing is a bacterial mechanism that allows bacteria to monitor their cell density through the production and detection of signal molecules, often peptide pheromones. nih.govmdpi.com

Typically, the regulation of class IIa bacteriocin production involves a three-component regulatory system. asm.orgnih.govmdpi.comencyclopedia.pub These systems consist of:

An inducer peptide (pheromone). nih.govmdpi.com

A transmembrane histidine protein kinase (receptor). nih.govmdpi.comencyclopedia.pub

A cytosolic response regulator. nih.govmdpi.comencyclopedia.pub

The inducer peptide is synthesized at low levels and secreted. nih.govmdpi.com As the bacterial population grows, the concentration of the inducer peptide increases in the environment. nih.govmdpi.com Once a threshold concentration is reached, the inducer peptide is detected by the histidine protein kinase receptor, triggering a phosphorylation cascade that activates the response regulator. nih.govmdpi.comencyclopedia.pub The activated response regulator then initiates the transcription of genes responsible for bacteriocin production, immunity, and transport. nih.govmdpi.comencyclopedia.pub This self-inducing, cell-density-dependent regulation is characteristic of quorum sensing. asm.orgnih.gov

While the specific quorum sensing system for this compound is not detailed in the provided snippets, it is highly likely to follow this general model for class IIa bacteriocins produced by LAB. Bacteriocin production in Carnobacterium piscicola LV61, the producer of this compound, is produced at temperatures from 1 to 30°C, with maximum activity detected after the culture enters the stationary phase of growth. nih.gov This aligns with a quorum-sensing mechanism where bacteriocin production is triggered at higher cell densities. Environmental factors such as pH and temperature are known to influence bacteriocin production, potentially by affecting growth, secretion of the induction factor, or binding of the induction factor to its receptor. asm.orgresearchgate.net For C. piscicola LV61, bacteriocin production was observed at pH 6.5 to 9.0 but not at pH 5.0. nih.gov Peptone in the growth medium also promotes bacteriocin production. nih.gov

Bacteriocin production and immunity in Carnobacterium piscicola LV61 are likely encoded by a 22 kb plasmid. nih.gov The co-expression of immunity proteins along with bacteriocin genes is crucial for the producer strain to avoid being killed by its own bacteriocin. nih.govencyclopedia.pub

Advanced Research Applications and Future Directions in Chemical Biology

Use as a Research Tool for Membrane Biology Studies

Bacteriocins like piscicolin 61 are known to exert their antimicrobial activity, at least in part, by interacting with and disrupting bacterial membranes researchgate.net. This interaction can involve pore formation or other mechanisms that compromise membrane integrity and function researchgate.net. While the specific detailed mechanisms of this compound's interaction with target membranes are not extensively detailed in the provided search results, other class IIa bacteriocins, which share some characteristics, are known to target bacterial membranes and affect parameters like the proton motive force researchgate.net. Studies on other membrane-interacting molecules, such as cholera toxin B-subunit (CTxB), highlight their utility as probes for understanding membrane organization, dynamics, and processes like endocytosis mdpi.com. Given that this compound is a peptide that interacts with bacterial cell envelopes, it can serve as a valuable research tool to investigate the composition, structure, and dynamic behavior of bacterial membranes and the mechanisms of peptide-membrane interactions. Research utilizing this compound could help elucidate the specific lipid and protein targets it interacts with on sensitive bacterial membranes, providing insights into membrane fluidity, protein localization, and the process of membrane depolarization or pore formation induced by this class IIc bacteriocin (B1578144).

Strategies for Enhanced Production for Research Purposes

Obtaining sufficient quantities of pure bacteriocins is crucial for detailed research, including structural and functional studies. Various strategies have been explored to enhance the production of bacteriocins, including this compound. These strategies can be broadly categorized as optimization of production conditions, genetic engineering of native strains, and heterologous expression systems.

Optimization of fermentation conditions, such as medium composition, pH, and temperature, significantly impacts bacteriocin biosynthesis mdpi.commdpi.com. For this compound produced by Carnobacterium piscicola LV61, maximum production was observed when the culture was grown in a medium with an initial pH between 8.0 and 9.0 and at temperatures from 1 to 30 degrees C, with maximum activity detected after the culture entered the stationary phase nih.gov.

Genetic engineering approaches involve modifying the native producer strain to increase bacteriocin yield mdpi.com. This can include manipulating regulatory genes or using mutagenesis mdpi.com.

Heterologous expression systems involve introducing the bacteriocin gene cluster into a different host organism for production mdpi.commdpi.commdpi.com. This approach can offer advantages in terms of yield, ease of purification, and the ability to produce modified peptides nih.gov. Heterologous expression of this compound has been successfully achieved in Lactobacillus sake mdpi.comoup.com. Studies have shown that the production of this compound in L. sake was largely independent of the specific promoter used in one expression system, potentially due to similarities between the regulatory elements of the native and introduced promoters oup.comoup.com. Efficient heterologous expression systems are considered important for basic bacteriocin research, including structure-function studies oup.com.

Data on the impact of different promoters on this compound production in L. sake is presented in the table below, illustrating that appreciable amounts were produced regardless of the promoter used in this specific system oup.comoup.com.

Heterologous HostBacteriocinPromoter UsedRelative Production Level (vs. Wild Type or Reference)Reference
Lactobacillus sakeThis compoundNativeAppreciable amounts oup.comoup.com
Lactobacillus sakeThis compoundSakacin AAppreciable amounts oup.comoup.com

Solid-phase peptide synthesis (SPPS) is another strategy for obtaining specific bacteriocin peptides, although the purity of chemically synthesized material can sometimes be lower than that from optimized recombinant systems mdpi.comnih.gov.

Potential for Rational Design of Novel Antimicrobial Peptides Based on this compound Scaffold

This compound, as a naturally occurring antimicrobial peptide (AMP), can serve as a scaffold for the rational design of novel antimicrobial agents. Rational design of AMPs involves modifying existing peptide sequences or creating new ones based on desired physicochemical properties such as charge, hydrophobicity, and amphipathicity, which are known to influence antimicrobial activity and membrane interaction frontiersin.orgnih.govmdpi.comrsc.org.

The N-terminal amino acid sequence of this compound has been determined, and its leader sequence shows resemblance to those of pediocin-like bacteriocins (Class IIa), although the mature peptide sequence did not show significant similarity to other known bacteriocins at the time of its initial characterization researchgate.net. This compound is also thought to be able to form amphiphilic helices, a common feature in membrane-acting AMPs researchgate.net.

Understanding the structure-activity relationship of this compound is key to using it as a design scaffold. By identifying the minimal functional domain and the amino acid residues critical for its activity and membrane interaction, researchers can design peptide variants with enhanced potency, broader spectrum, or improved stability frontiersin.orgnih.gov. Strategies like single amino acid substitutions to increase amphipathicity or incorporate basic residues to enhance affinity for anionic bacterial membranes have been successfully applied in the rational design of other AMPs based on natural scaffolds frontiersin.orgmdpi.com. In silico tools and molecular modeling can aid in predicting the effects of sequence modifications on peptide structure and activity mdpi.com. The rational design approach, coupled with high-throughput synthesis and screening, allows for the creation and evaluation of peptide libraries based on the this compound scaffold, potentially leading to the discovery of novel antimicrobial peptides with tailored properties for various applications frontiersin.orgrsc.orgnih.gov.

Integration with Omics Technologies (e.g., genome mining for biosynthetic gene clusters)

Omics technologies, particularly genomics, play a crucial role in the research and development of bacteriocins like this compound. Genome mining involves searching genomic databases for biosynthetic gene clusters (BGCs) that encode natural products, including bacteriocins mdpi.comnih.gov. This approach has been instrumental in identifying novel bacteriocin genes, including those for class II bacteriocins, in various lactic acid bacteria (LAB) strains mdpi.commdpi.com.

Genome mining of Carnobacterium maltaromaticum strains has revealed the presence of various bacteriocin BGCs, including that for this compound, which is classified as a class IIc bacteriocin mdpi.comresearchgate.netresearchgate.net. This technology allows researchers to correlate the presence of specific BGCs with observed antimicrobial phenotypes, helping to delineate the genetic basis for a strain's inhibitory activity mdpi.comresearchgate.netresearchgate.net.

Bioinformatics tools like BAGEL and antiSMASH are commonly used for the in silico prediction and analysis of BGCs mdpi.commdpi.com. Genome mining can also reveal "silent" or "orphan" BGCs that are not expressed under standard laboratory conditions, representing a vast untapped source of novel natural products mdpi.comnih.gov. Integrating genome mining with other omics technologies, such as transcriptomics and proteomics, can help understand the regulation of bacteriocin biosynthesis and identify the conditions under which silent BGCs are activated nih.gov. This integrated omics approach provides a comprehensive view of the genetic potential of a strain and the factors influencing bacteriocin production, facilitating the discovery and characterization of new bacteriocins and their biosynthetic pathways.

The table below shows examples of bacteriocins and their classification identified through genome mining in Carnobacterium maltaromaticum.

BacteriocinClassificationReference
Carnocin UI49Class I mdpi.comresearchgate.net
Carnolysin A1-A2Class I mdpi.comresearchgate.net
Carnocyclin AClass I mdpi.comresearchgate.net
Carnobacteriocins BM1 and B2Class IIa mdpi.comresearchgate.net
Piscicolin 126Class IIa mdpi.comresearchgate.net
Piscicocins CS526, V1a, V1bClass IIa mdpi.comresearchgate.net
This compoundClass IIc mdpi.comresearchgate.net
Carnobacteriocin AClass IIc mdpi.comresearchgate.net

Q & A

Q. How should I design experiments to evaluate piscicolin 61’s antimicrobial efficacy against Gram-positive pathogens?

  • Methodological Answer : Begin by defining bacterial strains (e.g., Listeria monocytogenes) as the target population. Use a standardized broth microdilution assay to determine minimum inhibitory concentrations (MICs). Include controls: untreated cultures, solvent-only controls, and reference antibiotics (e.g., nisin). Replicate experiments across independent trials (≥3) to assess variability. For time-kill assays, sample at intervals (0, 2, 4, 8, 24 hours) to track bactericidal kinetics. Statistical analysis should include ANOVA with post-hoc tests to compare efficacy across conditions .

What framework is recommended for formulating a research question on this compound’s mechanism of action?

  • Methodological Answer : Apply the PICOT framework:
  • P (Population): Bacterial cell membranes or specific receptors (e.g., lipid II).
  • I (Intervention): Exposure to this compound at sub-MIC or lethal concentrations.
  • C (Comparison): Untreated cells or cells treated with non-bacteriocin antimicrobials.
  • O (Outcome): Membrane depolarization (measured via fluorescence assays) or pore formation (electron microscopy).
  • T (Time): Short-term (minutes to hours) for mechanistic studies.
    Example: In Gram-positive bacteria (P), how does this compound (I) compared to nisin (C) alter membrane integrity (O) within 2 hours (T)? .

Q. How can I ensure reproducibility in this compound purification protocols?

  • Methodological Answer : Document chromatography conditions (e.g., HPLC gradients, column type, buffer pH) and validate purity via SDS-PAGE and mass spectrometry. Include batch-to-batch variability assessments by comparing MICs across purified batches. Publish supplementary materials detailing step-by-step protocols, including centrifugation speeds, solvent ratios, and storage conditions (-80°C vs. lyophilization) .

Q. What strategies are effective for identifying literature gaps in this compound research?

  • Methodological Answer : Use systematic reviews with databases like PubMed and Scopus, combining keywords: This compound, bacteriocin, Carnobacterium maltaromaticum, antimicrobial resistance. Filter for studies published in the last decade. Gaps may include limited data on synergies with antibiotics or resistance mechanisms. Tools like PRISMA flow diagrams can map study inclusion/exclusion criteria .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in biofilm inhibition be resolved?

  • Methodological Answer : Conduct comparative studies using standardized biofilm models (e.g., peg-lid assays) with controlled parameters: growth medium (TSB vs. BHI), incubation time (24–72 hours), and substratum (polystyrene vs. stainless steel). Use confocal microscopy to quantify biofilm architecture. Perform meta-analyses to identify confounding variables (e.g., pH, temperature) across studies .

Q. What experimental approaches optimize this compound’s stability in food matrices without compromising activity?

  • Methodological Answer : Test encapsulation methods (e.g., liposomes, chitosan nanoparticles) under simulated food conditions (e.g., high salinity, low pH). Measure residual activity via agar diffusion assays after exposure to stressors (heat, proteolytic enzymes). Use response surface methodology (RSM) to model interactions between encapsulation materials and environmental factors .

Q. How can multi-omics data clarify this compound’s resistance mechanisms in pathogenic bacteria?

  • Methodological Answer : Integrate transcriptomics (RNA-seq of treated vs. untreated cells), proteomics (LC-MS/MS to identify upregulated efflux pumps), and metabolomics (NMR to detect stress metabolites). Bioinformatics tools like STRING-DB can map protein interaction networks. Validate findings via gene knockout (e.g., CRISPR-Cas9) and MIC reassessment .

Q. What methodologies validate this compound’s safety in eukaryotic cells for therapeutic applications?

  • Methodological Answer : Use hemolysis assays (erythrocyte exposure) and cytotoxicity tests (MTT assays on mammalian cell lines). Include in vivo models (e.g., Galleria mellonella larvae) to assess acute toxicity. For ethical compliance, follow institutional guidelines for animal use and report results in LD50 or IC50 values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.